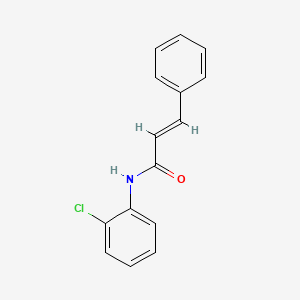

N-(2-Chlorophenyl)cinnamamide

Vue d'ensemble

Description

“N-(2-Chlorophenyl)cinnamamide” is a compound that has been studied for its potential pharmacological activity . It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity . The cinnamamide scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides, including “N-(2-Chlorophenyl)cinnamamide”, has been developed. This method involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal condition for maximum conversion (91.3%) was a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis

The molecular structure of “N-(2-Chlorophenyl)cinnamamide” has been characterized using various spectroscopic techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

The synthesis of “N-(2-Chlorophenyl)cinnamamide” involves an ammonolysis reaction . With the increase in the substrate concentration of the amine, the thermodynamic equilibrium shifted in a direction favorable to the formation of N-phenethylcinnamamide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chlorophenyl)cinnamamide” can be found in databases like PubChem .Applications De Recherche Scientifique

Anti-Helicobacter pylori Activity

A study conducted by Klesiewicz et al. (2018) assessed the anti-Helicobacter pylori activities of several N-substituted cinnamamide derivatives, including compounds closely related to N-(2-Chlorophenyl)cinnamamide. These derivatives were found to have potential anti-H. pylori properties, indicating a possible application in treating infections caused by this bacterium. Notably, some derivatives also demonstrated mutagenic activity at certain concentrations (Klesiewicz et al., 2018).

Antifungal Properties

Research by Schultz and Wiese (1959) explored various amide derivatives of o-chlorocinnamic acid, including N-(2-Chlorophenyl)cinnamamide, for their antifungal activity. They found that some derivatives, like N-(4-Chlorophenyl)-2-chlorocinnamamide, showed significant antifungal action against certain fungi, suggesting potential use in antifungal applications (Schultz & Wiese, 1959).

Photodimerization Studies

Iwamoto and Kashino (1992) conducted a study on the crystal structure of a photodimer of cinnamamide, which includes derivatives similar to N-(2-Chlorophenyl)cinnamamide. Their research provides insight into the photoreactive properties of cinnamamide derivatives, which could be useful in photochemical applications (Iwamoto & Kashino, 1992).

Synthesis and Characterization for Polymer Research

Jin, Sun, and Wu (2011) synthesized N,N-Bis(2-hydroxyethyl) cinnamamide, a derivative with a pendant photo-responsive cinnamamide group, for use as a functional monomer in photo-responsive polymers. This suggests the potential of N-(2-Chlorophenyl)cinnamamide in polymer science, particularly in the development of light-sensitive materials (Jin, Sun, & Wu, 2011).

Anticonvulsant Activity in Neurological Research

A study by Gunia-Krzyżak et al. (2017) on (E)-N-cinnamoyl aminoalkanols derivatives, which are structurally similar to N-(2-Chlorophenyl)cinnamamide, revealed significant anticonvulsant activity in rodent models. This indicates potential applications in the development of treatments for epilepsy or other neurological disorders (Gunia-Krzyżak et al., 2017).

Pharmaceutical and Agrochemical Applications

Borul and Agarkar (2020) synthesized derivatives of cinnamamides, including structures similar to N-(2-Chlorophenyl)cinnamamide, assessing their druglikeness properties. The study highlights the versatility of cinnamamides in pharmaceutical and agrochemical applications, such as antimicrobial, anticonvulsant, and fungicidal activities (Borul & Agarkar, 2020).

Non-Lethal Rodent Repellents

Gurney et al. (1996) investigated the use of cinnamamide as a non-lethal repellent for rodents. Their study suggests that N-(2-Chlorophenyl)cinnamamide could potentially be used in similar applications, providing an alternative to lethal control methods in managing rodent populations (Gurney et al., 1996).

Safety And Hazards

“N-(2-Chlorophenyl)cinnamamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is harmful if swallowed and can cause skin irritation . Therefore, it is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorophenyl)cinnamamide | |

CAS RN |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)